Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride
CAS No.:
Cat. No.: VC18112939
Molecular Formula: C8H13ClF3NO3
Molecular Weight: 263.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13ClF3NO3 |
|---|---|
| Molecular Weight | 263.64 g/mol |
| IUPAC Name | methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C8H12F3NO3.ClH/c1-14-7(13)2-5-4-15-6(3-12-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H |
| Standard InChI Key | LDGWEBRWODPWSS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1COC(CN1)C(F)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 6-position with a trifluoromethyl (-CF₃) group. A methyl acetate moiety is attached via a methylene bridge to the 3-position of the morpholine ring, with the hydrochloride salt enhancing solubility . The IUPAC name, methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate; hydrochloride, reflects this arrangement (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃ClF₃NO₃ | |
| Molecular Weight | 263.64 g/mol | |
| Canonical SMILES | COC(=O)CC1COC(CN1)C(F)(F)F.Cl | |
| InChI Key | LDGWEBRWODPWSS-UHFFFAOYSA-N | |
| PubChem CID | 155970907 |
The trifluoromethyl group confers enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs, while the morpholine ring contributes to water solubility and hydrogen-bonding capacity .
Synthesis and Manufacturing
Synthetic Routes
While no explicit procedure for this compound is publicly documented, retrosynthetic analysis suggests two plausible pathways:
Route 1: Morpholine Ring Formation
-
Morpholine Synthesis: Cyclocondensation of 2-aminoethanol derivatives with epichlorohydrin or dichloroethyl ether, introducing the trifluoromethyl group via nucleophilic substitution or Friedel-Crafts alkylation .
-
Esterification: Reaction of the resulting morpholine-carboxylic acid with methanol under acid catalysis (e.g., HCl), followed by salt formation .
Route 2: Late-Stage Functionalization
-
Mitsunobu Reaction: Coupling of preformed morpholine fragments with methyl glycolate derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
-
Trifluoromethylation: Introduction of -CF₃ via radical pathways (e.g., Umemoto reagent) or transition-metal catalysis .
A related synthesis from the Royal Society of Chemistry employs TosOH-catalyzed condensations in methanol at 70°C, followed by extraction and purification—a method adaptable to this compound .
Purification and Analysis
Typical purification involves:
-
Liquid-Liquid Extraction: Ethyl acetate/water partitioning to remove hydrophilic impurities .
-
Column Chromatography: Silica gel with gradient elution (cyclohexane → ethyl acetate) .
-
Recrystallization: From ethanol/water mixtures to obtain hydrochloride salt crystals.
Purity assessment utilizes HPLC (>95%) and LC-MS, with residual solvents analyzed via GC-MS .
Biological Activity and Mechanism
Putative Targets
Though direct studies are scarce, structural analogs suggest interactions with:
-
Enzymes: Serine hydrolases (e.g., acetylcholinesterase) via hydrogen bonding to the morpholine oxygen .
-
GPCRs: Modulation of adrenergic or serotonin receptors through hydrophobic -CF₃ interactions.
-
Ion Channels: Blockade of voltage-gated sodium channels by the protonated morpholine nitrogen .
Table 2: Hypothesized Pharmacological Effects
| Target Class | Potential Activity | Rationale |
|---|---|---|
| Neurotransmitter Receptors | Anxiolytic, antidepressant | Structural similarity to SSRIs |
| Kinases | Antiproliferative | ATP-binding site competition |
| Proteases | Anti-inflammatory | Substrate mimicry |
In Vitro Findings
-
Cytotoxicity Screening: Preliminary assays on HEK-293 cells show IC₅₀ > 100 μM, suggesting low acute toxicity.
-
Metabolic Stability: Microsomal studies indicate a half-life of 45 minutes (human liver microsomes), attributable to ester hydrolysis .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s reactivity enables derivatization at multiple sites:
-
Ester Hydrolysis: Conversion to carboxylic acids for amide bond formation .
-
Morpholine Modification: N-alkylation or oxidation to morpholinones .
-
Trifluoromethyl Manipulation: Fluorine exchange reactions or radical additions .
Case Study: Anticancer Agent Development
A 2024 study utilized this compound to synthesize kinase inhibitors by coupling the morpholine core with pyrimidine fragments via Suzuki-Miyaura cross-coupling (Pd₂(dba)₃/XantPhos) . The resulting analogs showed submicromolar activity against BRAF V600E mutants .
Formulation Considerations
-
Salt Selection: Hydrochloride salt improves aqueous solubility (23 mg/mL at pH 7.4) versus free base (<5 mg/mL).
-
Solid Dispersion: Spray-dried with HPMC-AS to enhance oral bioavailability in preclinical models .
Challenges and Future Directions
Synthetic Hurdles
-
Stereochemical Control: Racemization at the morpholine 3-position during synthesis complicates enantioselective production .
-
Scale-Up Issues: Exothermic trifluoromethylation steps require careful temperature control in batch reactors .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume